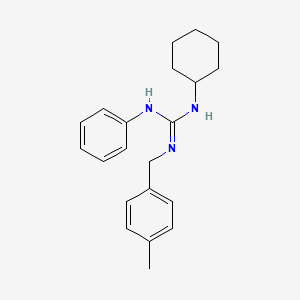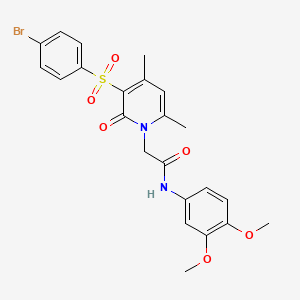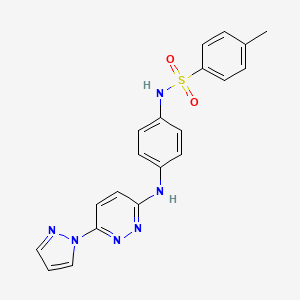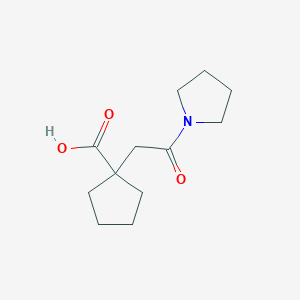
2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . For example, a series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The condensation and reactivity of quinoline derivatives with various reagents have been extensively studied. Aleksandrov et al. (2020) explored the synthesis and electrophilic substitution reactions of thiazoloquinoline derivatives, demonstrating their potential for further functionalization and application in diverse chemical contexts (Aleksandrov, D. A. Zablotskii, & M. M. El’chaninov, 2020).
Biological Applications
Quinoline derivatives have shown promising results in biological applications, including their potential as radioligands for imaging peripheral benzodiazepine receptors, which could have implications for diagnostic applications in neurology and oncology. Matarrese et al. (2001) synthesized N-[11C]methylated quinoline-2-carboxamides that exhibited high binding affinity to peripheral benzodiazepine receptors in various organs, highlighting their potential in positron emission tomography (PET) imaging (Matarrese et al., 2001).
Antimicrobial and Antitumor Activities
Compounds based on quinoline and thiazole moieties have been evaluated for their antimicrobial and antitumor activities. Umamatheswari and Sankar (2017) reported the synthesis of quinoline incorporated 1,3-thiazinan-4-one derivatives with significant antibacterial, antitubercular, and antimalarial activities (Umamatheswari & Sankar, 2017). Similarly, Idrees et al. (2020) synthesized azetidinone derivatives integrated with quinoline, demonstrating notable in vitro antibacterial activity (Idrees, Y. G. Bodkhe, N. Siddiqui, & S. Kola, 2020).
Materials Science Applications
Quinoline derivatives have been explored for their applications in materials science, including corrosion inhibitors and polymerization initiators. Saraswat and Yadav (2020) studied the corrosion inhibition behavior of quinoxaline derivatives for mild steel in acidic medium, revealing their high efficiency and potential for protective coatings (Saraswat & Yadav, 2020).
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, leading to modulation of their activity.
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability and lesser side effects .
Result of Action
These could include modulation of enzyme activity, alteration of receptor signaling, inhibition of microbial growth or viral replication, reduction of inflammation or pain, protection of neurons, and inhibition of tumor growth .
Propriétés
IUPAC Name |
2-phenyl-N-(5-phenyl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3OS/c29-24(28-25-26-16-23(30-25)18-11-5-2-6-12-18)20-15-22(17-9-3-1-4-10-17)27-21-14-8-7-13-19(20)21/h1-16H,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYIBRMFDHSDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2756339.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)




![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)

